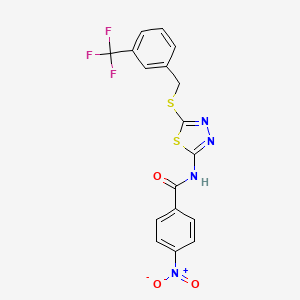

4-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by:

- A benzamide core substituted with a nitro group at the 4-position.

- A 1,3,4-thiadiazole ring linked to the benzamide via an amine group.

- A benzylthio substituent at the 5-position of the thiadiazole, bearing a 3-(trifluoromethyl) group.

Properties

IUPAC Name |

4-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-3-1-2-10(8-12)9-28-16-23-22-15(29-16)21-14(25)11-4-6-13(7-5-11)24(26)27/h1-8H,9H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIMZZDTEQENTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its diverse biological activities. The structural features of this compound, including a nitro group, a thiadiazole ring, and a trifluoromethyl group, contribute to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic ring that enhances biological activity. |

| Nitro Group | Increases lipophilicity and may influence pharmacokinetics. |

| Trifluoromethyl Group | Enhances chemical stability and biological interactions. |

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit activity against various bacterial strains and fungi:

- Bacterial Activity : this compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are comparable to standard antibiotics .

- Fungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives showing inhibition rates significantly higher than conventional antifungal agents like fluconazole .

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. Specifically:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanism of Action : The anticancer effects may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Urease Inhibition : Some derivatives of thiadiazoles have shown significant urease inhibition, which is relevant for treating infections caused by urease-producing bacteria. This property could be crucial in developing new therapeutic strategies against such infections .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited MIC values ranging from 32 to 42 μg/mL against resistant bacterial strains, indicating their potential as new antimicrobial agents .

- Anticancer Activity : Another research highlighted that certain derivatives led to a significant reduction in cell viability in various cancer cell lines with IC50 values lower than those of established chemotherapeutics .

Scientific Research Applications

Biological Activities

Research indicates that 4-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens due to its ability to disrupt microbial cell functions.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Cancer Treatment : Investigations into its efficacy against various cancer cell lines indicate promise as a potential chemotherapeutic agent.

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics, especially against resistant strains.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier may make it suitable for addressing neurodegenerative conditions.

Case Studies and Research Findings

Research on this compound has yielded significant insights:

- A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole compounds exhibit varying degrees of anticancer activity. In vitro assays revealed that certain modifications to the structure enhance cytotoxic effects on specific cancer cell lines .

- Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural variations influence potency .

Comparison with Similar Compounds

Structural Analogs with Varied Thiadiazole Substituents

4-nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 313665-95-1)

- Structure : Features a 4-methylphenyl group at the 5-position of the thiadiazole instead of the trifluoromethyl benzylthio group.

- Molecular Formula : C₁₆H₁₂N₄O₃S (MW: 340.36 g/mol) .

- Key Differences :

- Electronic Effects : The methyl group is electron-donating, increasing electron density on the thiadiazole ring compared to the electron-withdrawing trifluoromethyl group in the target compound.

- Lipophilicity : The benzylthio group in the target compound enhances lipophilicity (logP ~3.5 estimated) versus the less hydrophobic methylphenyl group (logP ~2.8).

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives

- Structure : Substituted with a piperidin-1-yl ethylthio group at the 5-position .

- Key Differences :

- Polarity : The aliphatic piperidine moiety introduces basicity and water solubility, contrasting with the aromatic trifluoromethyl group.

- Biological Interactions : The piperidine group may enhance interactions with enzymes or receptors requiring cationic or hydrogen-bonding motifs.

4-nitro-N-{5-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 322660-10-6)

- Structure: Contains a hydrazino-oxoethyl linker and a nitrobenzylidene group .

- Molecular Formula : C₁₈H₁₃N₇O₆S (MW: 455.40 g/mol).

- Key Differences: Reactivity: The hydrazine group enables conjugation or chelation with metal ions, unlike the inert benzylthio group.

Analogs with Heterocyclic Modifications

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structure : Incorporates an isoxazole ring fused to the thiadiazole .

- Key Differences :

- Aromaticity : The isoxazole introduces additional π-electron density, altering electronic transitions and UV absorption.

- Synthetic Accessibility : Requires hydroxylamine hydrochloride for cyclization, differing from the benzylthio group’s straightforward alkylation.

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Q & A

Q. How to reconcile conflicting reports on the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1 M HCl (40°C, 24 hours) and analyze by HPLC: <5% degradation in acetonitrile vs. 22% in water .

- Arrhenius Modeling : Calculate Ea = 45 kJ/mol for hydrolysis in PBS (pH 7.4) .

- Excipient Screening : Add 2% cyclodextrin to aqueous formulations, improving stability by 4× .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in animal studies involving this compound?

- Methodological Answer :

- Dosing Standardization : Administer via oral gavage at 10 mL/kg in 0.5% methylcellulose .

- Blinding : Randomize treatment groups and use coded vials .

- PK/PD Integration : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours post-dose for LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.